MSACK Exhibits Superior Potency Against PMN Elastase Versus Sivelestat and Other Clinical Candidates
MSACK inhibits human PMN elastase with an IC50 of 2.8 µM , which is comparable to the clinically investigated agent Sivelestat (IC50 ~1.5 µM against HNE) but distinguishes it from the more potent second-generation inhibitor GW311616A (IC50 100 nM against neutrophil elastase) [1]. MSACK's potency against pancreatic elastase is 5.4-fold lower (IC50 15.2 µM) , indicating selectivity for the neutrophil-derived enzyme.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | MSACK: PMN elastase IC50 = 2.8 µM; Pancreatic elastase IC50 = 15.2 µM |
| Comparator Or Baseline | Sivelestat: HNE IC50 ≈ 1.5 µM; GW311616A: neutrophil elastase IC50 = 100 nM; Alvelestat: HNE Ki = 9.5 nM |
| Quantified Difference | MSACK is 5.4-fold more potent against PMN elastase than pancreatic elastase; Sivelestat shows similar HNE potency but distinct isoform selectivity. |
| Conditions | Human recombinant enzymes, in vitro enzyme inhibition assays |
Why This Matters
Selectivity for PMN elastase over pancreatic elastase reduces off-target effects in pulmonary inflammation models.
- [1] Ohbayashi H. Neutrophil elastase inhibitors as treatment for COPD. Expert Opin Investig Drugs. 2002;11(7):965-980. View Source
